5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol
CAS No.: 65774-92-7
Cat. No.: VC4331064
Molecular Formula: C13H11N3O
Molecular Weight: 225.251
* For research use only. Not for human or veterinary use.
![5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol - 65774-92-7](/images/structure/VC4331064.png)
Specification
CAS No. | 65774-92-7 |
---|---|
Molecular Formula | C13H11N3O |
Molecular Weight | 225.251 |
IUPAC Name | 5-methyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Standard InChI | InChI=1S/C13H11N3O/c1-9-7-13(17)16-12(14-9)8-11(15-16)10-5-3-2-4-6-10/h2-8,15H,1H3 |
Standard InChI Key | KHETXCDANRAZGQ-UHFFFAOYSA-N |
SMILES | CC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=CC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 5, a phenyl ring at position 2, and a hydroxyl group at position 7 (Figure 1). Its planar structure enables π-π stacking interactions with biological targets, while the hydroxyl group contributes to hydrogen bonding and tautomerism .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₁N₃O |
Molecular Weight | 225.25 g/mol |
IUPAC Name | 5-methyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Topological Polar Surface Area | 58.7 Ų |
LogP (Octanol-Water) | 2.34 |
The trifluoromethyl variant of this scaffold (C₈H₆F₃N₃O) exhibits enhanced metabolic stability, suggesting that substituent modifications could optimize pharmacokinetics.
Synthetic Routes
A primary synthesis route involves the condensation of 2-amino-4-methylpyrimidine with phenylacetic acid derivatives under acidic conditions, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. Microwave-assisted methods have improved yields to >75% while reducing reaction times to under 2 hours .
Critical Reaction Steps:
-
Formation of the pyrimidine intermediate via nucleophilic substitution.
-
Cyclization catalyzed by POCl₃ or PCl₅.
Biological Activities and Mechanisms
Antimycobacterial Activity
In high-throughput screens against Mycobacterium tuberculosis (Mtb), pyrazolo[1,5-a]pyrimidin-7-ols demonstrated minimum inhibitory concentrations (MIC) of 0.5–2.0 µg/mL . Resistance studies linked efficacy to inhibition of flavin adenine dinucleotide (FAD)-dependent hydroxylase Rv1751, which hydroxylates the compound for catabolism .
Table 2: Comparative Activity Against Mtb Strains
Compound Modification | MIC (µg/mL) | Cytotoxicity (CC₅₀, µM) |
---|---|---|
5-Methyl-2-phenyl derivative | 1.2 | >50 |
5-Trifluoromethyl analogue | 0.8 | 42.3 |
Pharmacological Profiling
ADME Properties
The compound’s moderate LogP (2.34) suggests favorable membrane permeability, though its polar surface area (58.7 Ų) may limit blood-brain barrier penetration. Microsomal stability assays in mouse and human liver models showed <20% degradation after 60 minutes, indicating robust metabolic resistance .
Comparative Analysis with Structural Analogues
Table 3: Substituent Effects on Bioactivity
Position | Substituent | MIC vs. Mtb (µg/mL) | Solubility (mg/mL) |
---|---|---|---|
2 | Phenyl | 1.2 | 0.12 |
2 | CF₃ | 0.8 | 0.08 |
5 | Methyl | 1.2 | 0.12 |
5 | Ethyl | 1.5 | 0.09 |
The phenyl group at position 2 enhances target binding through hydrophobic interactions, while methyl at position 5 optimizes steric compatibility with enzyme active sites .
Future Research Directions
-
Mechanistic Studies: Elucidate interactions with Rv1751 and ATP synthase using X-ray crystallography .
-
Derivatization: Introduce polar groups at position 7 to improve aqueous solubility without compromising activity.
-
In Vivo Efficacy: Evaluate pharmacokinetics in murine tuberculosis models to assess translational potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume